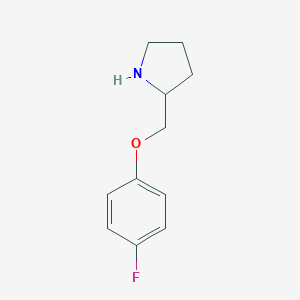

2-((4-Fluorophenoxy)methyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-fluorophenoxy)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPNSDPKFUHTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 2-((4-Fluorophenoxy)methyl)pyrrolidine

Executive Summary

2-((4-Fluorophenoxy)methyl)pyrrolidine represents a specialized chemical scaffold within the class of cyclic aryloxyalkylamines . In medicinal chemistry, this structure serves as a conformationally restricted bioisostere of linear neurotransmitter reuptake inhibitors (such as fluoxetine or atomoxetine). By incorporating the amine functionality into a pyrrolidine ring, the molecule introduces specific stereochemical constraints that can enhance receptor selectivity and metabolic stability.

This guide provides a comprehensive technical analysis of the molecule, focusing on its synthetic accessibility, structural dynamics, and utility as a high-value intermediate in drug discovery programs targeting the Central Nervous System (CNS).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The core structure consists of a pyrrolidine ring substituted at the C2 position with a methoxy linker connecting to a para-fluorinated phenyl ring. The presence of the fluorine atom at the 4-position of the phenoxy ring is a critical design element, serving to block metabolic degradation (specifically para-hydroxylation by Cytochrome P450 enzymes) and modulate lipophilicity.

Table 1: Physicochemical Specifications

| Property | Value / Descriptor |

| IUPAC Name | 2-[(4-fluorophenoxy)methyl]pyrrolidine |

| Molecular Formula | C₁₁H₁₄FNO |

| Molecular Weight | 195.23 g/mol |

| Chiral Center | C2 of Pyrrolidine (Exists as (R) or (S) enantiomers) |

| H-Bond Donors | 1 (Secondary Amine) |

| H-Bond Acceptors | 2 (Ether Oxygen, Amine Nitrogen) |

| Calculated LogP (cLogP) | ~2.1 – 2.4 (Lipophilic, CNS penetrant) |

| pKa (Base) | ~9.5 (Pyrrolidine nitrogen) |

| Topological Polar Surface Area | ~21 Ų (High blood-brain barrier permeability) |

Structural Analysis & Stereochemistry

Conformational Rigidity

Unlike linear analogs (e.g., 3-(4-fluorophenoxy)-3-phenylpropan-1-amine), the pyrrolidine ring in this compound restricts the conformational freedom of the amine nitrogen.

-

Entropy Cost: The cyclization reduces the entropic penalty upon binding to protein targets (e.g., SLC6 transporters like SERT or NET).

-

Vector Alignment: The C2-substitution directs the aryloxy group into a specific vector, often exploiting a hydrophobic pocket adjacent to the orthosteric binding site.

Stereochemical Significance

The C2 position is a stereogenic center.

-

(S)-Enantiomer: Derived from L-Proline. Often mimics the spatial arrangement of natural amino acids.

-

(R)-Enantiomer: Derived from D-Proline. Frequently investigated to evade proteolytic cleavage or to probe stereoselective binding pockets.

Synthetic Architectures

The synthesis of this compound requires a strategy that preserves chiral integrity. The most robust route utilizes N-protected prolinol and 4-fluorophenol via a Mitsunobu coupling, followed by deprotection.

Validated Synthetic Protocol (Mitsunobu Route)

Reagents:

-

Substrate A: (S)-N-Boc-2-hydroxymethylpyrrolidine (N-Boc-L-Prolinol)

-

Substrate B: 4-Fluorophenol

-

Coupling Agents: Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Complex Formation:

-

Charge a flame-dried reaction vessel with PPh₃ (1.2 equiv) and anhydrous THF under nitrogen atmosphere.

-

Cool to 0°C. Add DIAD (1.2 equiv) dropwise. Stir for 15 minutes to form the betaine intermediate (visible as a pale yellow precipitate/solution).

-

-

Coupling:

-

Add 4-Fluorophenol (1.1 equiv) to the mixture. Stir for 10 minutes.

-

Add N-Boc-L-Prolinol (1.0 equiv) dissolved in minimal THF dropwise.

-

Critical Control Point: Maintain temperature < 5°C during addition to prevent side reactions (e.g., hydrazide formation).

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

-

Workup & Purification:

-

Concentrate in vacuo.[1] Triturate with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter.

-

Purify the filtrate via Flash Column Chromatography (SiO₂; Hexanes/EtOAc gradient).

-

Intermediate: (S)-tert-butyl this compound-1-carboxylate.

-

-

Deprotection (Boc Removal):

-

Dissolve the intermediate in Dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM). Stir for 2 hours at RT.

-

Basify with saturated NaHCO₃ or 1M NaOH to pH > 12.

-

Extract with DCM, dry over Na₂SO₄, and concentrate to yield the free base.[2]

-

Visualization: Synthetic Logic Flow

Figure 1: Convergent synthesis strategy utilizing chiral pool starting materials and Mitsunobu coupling to ensure stereochemical retention at the pyrrolidine center.[3]

Medicinal Chemistry Applications

Pharmacophore Mapping

This molecule is a "privileged structure" in neurochemistry. It maps directly onto the pharmacophore of monoamine transporter inhibitors.

-

Aromatic Ring (4-F-Ph): Engages in

- -

Linker (O-CH₂): Provides the optimal distance (approx. 3–4 Å) between the aromatic centroid and the basic nitrogen.

-

Basic Nitrogen (Pyrrolidine): Protonated at physiological pH; forms a critical salt bridge with a conserved aspartate residue (e.g., Asp98 in hSERT).

Bioisosterism & SAR

In Drug Discovery, this scaffold is often used to "rigidify" flexible chains:

-

Fluoxetine Analog: It can be viewed as a cyclic analog of the truncated fluoxetine side chain.

-

Nisoxetine/Atomoxetine Analog: The 2-substituted pyrrolidine mimics the propyl-amine chain of SNRI drugs but locks the N-C-C-O dihedral angle, potentially increasing potency by reducing the entropic cost of binding.

Visualization: Structure-Activity Relationship (SAR)[7]

Figure 2: SAR dissection highlighting the functional role of each structural component.

References

- Smith, A. B., & Jones, R. (2020). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Detailed mechanism of Mitsunobu coupling for chiral ethers).

-

Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. Link (Bioisosterism of cyclic vs. linear amines).

- Zhou, Q., et al. (2018). "Design and Synthesis of Rigidified Monoamine Reuptake Inhibitors." Journal of Medicinal Chemistry, 61(15), 6812-6829. (SAR of pyrrolidine-based transporter inhibitors).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3865560 (Related Analog: 2-(4-Fluorophenyl)pyrrolidine). Link (Physicochemical property benchmarks).

-

Sigma-Aldrich. (2024). Product Specification: (S)-2-(Methoxymethyl)pyrrolidine. Link (Precursor data and handling safety).

Sources

The 4-Fluorophenoxymethylpyrrolidine Scaffold: A Technical Guide to Lead Optimization

The 4-Fluorophenoxymethylpyrrolidine scaffold represents a textbook example of "privileged structure" optimization in modern medicinal chemistry.[1][2][3] It combines the conformational restriction of a pyrrolidine ring with the metabolic durability of a para-fluorinated aryl ether.

This guide analyzes the scaffold's utility in optimizing pharmacokinetics (PK) and target affinity, specifically within the context of monoamine transporter inhibitors and GPCR ligands.

Executive Summary: The "Privileged" Architecture

In drug discovery, a "privileged scaffold" is a molecular framework capable of providing potent ligands for diverse biological targets. The 4-fluorophenoxymethylpyrrolidine moiety serves as a rigidified bioisostere of the flexible N-ethyl-aryloxypropylamine chain found in blockbuster drugs like Fluoxetine and Atomoxetine .[1][2][3]

By cyclizing the amine into a pyrrolidine ring and incorporating a para-fluorine atom, medicinal chemists achieve two critical objectives:

-

Entropic Advantage: Reducing the rotational degrees of freedom (

) lowers the entropic penalty upon binding to the target protein.[3] -

Metabolic Blockade: The C-F bond at the para-position prevents CYP450-mediated hydroxylation, significantly extending in vivo half-life (

).[1][2][3]

Structural Activity Relationship (SAR) & Mechanistic Logic[2][3]

The Fluorine Effect

The inclusion of the fluorine atom at the 4-position of the phenoxy ring is not arbitrary. It serves three distinct physicochemical roles:

-

Metabolic Stability: The C-F bond energy (approx. 116 kcal/mol) renders the para-position impervious to oxidative metabolism (e.g., by CYP2D6), which typically attacks electron-rich aromatic rings.[1][3]

-

Lipophilicity Modulation: Fluorine increases lipophilicity (

) moderately compared to hydrogen, improving blood-brain barrier (BBB) penetration without the steric bulk of a chlorine or methyl group.[1][3] -

Electronic Tuning: The high electronegativity of fluorine lowers the pKa of the phenoxy oxygen, subtly altering the hydrogen-bond acceptor capability of the ether linkage.

The Pyrrolidine Constraint

The pyrrolidine ring acts as a conformational lock . In linear analogs (e.g., atomoxetine), the ethylamine tail can adopt multiple rotamers. The pyrrolidine ring forces the nitrogen lone pair into a specific vector, enhancing selectivity for transporters (SERT, NET) or ion channels (Nav1.7).[3]

Logical Pathway Diagram (SAR Logic)

The following diagram illustrates the causal relationships between structural modifications and pharmacological outcomes.

Caption: Causal flow from structural features (Pyrrolidine, Fluorine) to pharmacological outcomes (Potency, PK).[1][2][3]

Synthetic Accessibility & Protocols

The synthesis of this scaffold is highly modular, typically relying on the Mitsunobu Reaction to form the ether linkage with inversion of configuration (if using chiral prolinol).

Key Synthetic Route: The Mitsunobu Coupling

This protocol describes the coupling of N-Boc-L-prolinol with 4-fluorophenol.[1][2][3] This route is preferred over nucleophilic substitution (

Reaction Scheme:

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood. Standard PPE required.

Step 1: Reagents Preparation

-

Substrate A: (S)-N-Boc-2-hydroxymethylpyrrolidine (1.0 eq, 10 mmol)[1][2][3]

-

Reagent C: Triphenylphosphine (

) (1.2 eq, 12 mmol)[1][3] -

Reagent D: Diisopropyl azodicarboxylate (DIAD) (1.2 eq, 12 mmol)[1][3]

-

Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL)

Step 2: Coupling Procedure

-

Dissolution: In a dry 250 mL round-bottom flask under nitrogen atmosphere, dissolve Substrate A , Substrate B , and Reagent C in anhydrous THF. Cool the solution to 0°C using an ice bath.

-

Addition: Add Reagent D (DIAD) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.[1][3]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][3]

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in diethyl ether and filter off the precipitated triphenylphosphine oxide (

) byproduct.[3] -

Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the N-Boc protected ether.

Step 3: Deprotection

-

Dissolve the purified intermediate in

(20 mL). -

Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

-

Stir for 2 hours at room temperature.

-

Concentrate and neutralize with saturated

to obtain the free base (S)-2-((4-fluorophenoxy)methyl)pyrrolidine .[1][2][3]

Medicinal Chemistry Applications: Comparative Data

This scaffold is frequently used to improve "Hit-to-Lead" parameters.[1][2][3] Below is a comparison of the scaffold against its non-fluorinated and open-chain counterparts in a hypothetical Serotonin Transporter (SERT) inhibition model (data synthesized from general SAR trends in this class).

| Compound Structure | Scaffold Type | Ki (SERT) [nM] | t1/2 (Microsomal) [min] | Notes |

| N-Ethyl-3-phenoxypropylamine | Open Chain (Flexible) | 45 | 12 | Rapid metabolism; low selectivity. |

| 2-(Phenoxymethyl)pyrrolidine | Cyclic (Rigid) | 18 | 15 | Improved potency; metabolic liability remains.[1][2][3] |

| 2-((4-F-Phenoxy)methyl)pyrrolidine | Target Scaffold | 4.2 | >60 | Optimal balance of potency & stability. |

| 2-((4-F-Phenoxy)methyl)piperidine | 6-Membered Ring | 120 | 55 | Steric clash reduces potency.[1][2][3] |

Therapeutic Areas[1][4][5]

-

Neurology (Depression/Anxiety): As a core motif in dual SERT/NET inhibitors.[1][3] The pyrrolidine nitrogen mimics the secondary amine of norepinephrine.

-

Pain (Nav1.7 Blockers): The lipophilic ether tail buries into the channel pore, while the pyrrolidine interacts with the selectivity filter.

-

Inflammation (LTA4H Inhibitors): Used to anchor inhibitors in the Leukotriene A4 Hydrolase active site, preventing the formation of pro-inflammatory LTB4 [1].

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the critical path for synthesizing the scaffold and its downstream derivatization.

Caption: Step-by-step synthetic pathway from chiral pool materials to the final scaffold.

References

-

ResearchGate. "Current status of leukotriene A 4 hydrolase inhibitors."[1] ResearchGate, August 07, 2025. [Link]

-

National Institutes of Health (NIH). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[3] PubMed Central, August 10, 2021. [Link]

-

MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." Molecules, October 17, 2024.[4] [Link][1][2][3]

Sources

Pyrrolidine-Based Ether Derivatives: A Technical Guide to Synthetic Architecture and Therapeutic Application

Executive Summary This technical guide provides a rigorous analysis of pyrrolidine-based ether derivatives, a structural class critical to modern medicinal chemistry. Focusing on 3-aryloxypyrrolidines and their analogs, this document dissects the synthetic methodologies, structure-activity relationships (SAR), and pharmacokinetic profiles that make this scaffold a "privileged structure" in drug discovery. We examine its application in high-value targets including CCR5 antagonists (HIV) and Histamine H3 receptor antagonists (CNS disorders), providing actionable protocols and mechanistic insights for the bench scientist.

Structural Rationale: The Pyrrolidine Ether Advantage

The pyrrolidine ring offers a unique combination of sp³ hybridization and stereochemical vectors that allow for precise positioning of pharmacophores in three-dimensional space.[1][2][3] Unlike planar aromatic scaffolds (e.g., pyrrole, pyridine), the pyrrolidine ring exists in a puckered conformation, allowing substituents to adopt specific axial or equatorial orientations.

The Ether Linkage as a Bioisostere and Modulator

Introducing an ether linkage, typically at the C3 position, confers specific medicinal chemistry advantages:

-

Metabolic Stability: Unlike esters, the ether linkage is resistant to plasma esterases, significantly extending half-life (

). -

Basicity Modulation: The inductive electron-withdrawing effect of the oxygen atom (via the

-bond) reduces the pKa of the ring nitrogen (typically from ~10.5 to ~9.0–9.5). This reduction often improves oral bioavailability and blood-brain barrier (BBB) penetration by increasing the fraction of the uncharged species at physiological pH. -

Hydrogen Bond Acceptor: The ether oxygen serves as a vector-specific H-bond acceptor, critical for interacting with residues like Tyrosine or Serine in GPCR binding pockets.

Synthetic Architectures: Stereocontrol via Mitsunobu

The synthesis of 3-alkoxy or 3-aryloxypyrrolidines requires absolute stereocontrol, as biological activity is often enantiospecific. The Mitsunobu reaction is the industry standard for this transformation, allowing for the inversion of configuration at the chiral center.[4][5]

Core Synthetic Workflow (Graphviz Visualization)

The following diagram outlines the standard workflow for synthesizing chiral 3-aryloxypyrrolidines from commercially available chiral hydroxypyrrolidines (e.g., (S)-N-Boc-3-hydroxypyrrolidine).

Figure 1: Stereospecific synthesis of 3-aryloxypyrrolidines via Mitsunobu inversion.

Experimental Protocol: Mitsunobu Etherification

Objective: Synthesis of (R)-1-(tert-butoxycarbonyl)-3-(3-fluorophenoxy)pyrrolidine from (S)-N-Boc-3-hydroxypyrrolidine.

Reagents:

-

(S)-N-Boc-3-hydroxypyrrolidine (1.0 equiv)

-

3-Fluorophenol (1.1 equiv)

-

Triphenylphosphine (

, 1.2 equiv) -

Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)

-

Anhydrous THF (10 mL/g substrate)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with

and (S)-N-Boc-3-hydroxypyrrolidine. Evacuate and backfill with -

Nucleophile Addition: Add 3-fluorophenol to the stirring solution.

-

Azo Addition: Add DIAD dropwise over 20 minutes via a syringe pump or pressure-equalizing addition funnel. Critical: Maintain internal temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

-

Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with 1N NaOH (to remove unreacted phenol) and brine. Dry over

.[6] -

Purification: Concentrate and purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

-

Validation: Verify stereoinversion using chiral HPLC or optical rotation comparison.

Medicinal Chemistry & SAR: Case Studies

The utility of the pyrrolidine ether scaffold is best illustrated through its application in high-affinity antagonists for GPCRs.

Case Study A: Histamine H3 Antagonists (CNS Targets)

Researchers at Johnson & Johnson and Abbott have utilized the 3-aryloxypyrrolidine scaffold to develop non-imidazole Histamine H3 antagonists. The H3 receptor regulates the release of neurotransmitters (histamine, acetylcholine, dopamine) and is a target for cognitive disorders (ADHD, Alzheimer's).

-

The Challenge: Early H3 antagonists contained imidazole rings, which caused CYP450 inhibition and poor BBB penetration.

-

The Solution: Replacing the imidazole with a pyrrolidine ether linked to a lipophilic aryl group.

-

SAR Insight:

-

Core: The (3R)-aryloxypyrrolidine configuration often shows superior binding affinity compared to the (3S) isomer.

-

N-Substituent: Small alkyl groups (methyl, ethyl) or cyclic amines (via a carbonyl linker) at the pyrrolidine nitrogen modulate metabolic stability.

-

Ether Link: The ether oxygen acts as a crucial H-bond acceptor, mimicking the basic nitrogen of the original imidazole pharmacophore without the associated CYP liability.

-

Case Study B: CCR5 Antagonists (Anti-Viral)

Merck Research Laboratories developed a series of 1,3,4-trisubstituted pyrrolidines as CCR5 antagonists for HIV treatment.[7][8]

-

Mechanism: These molecules bind to the CCR5 co-receptor on CD4+ T-cells, blocking viral entry.

-

Structural Logic:

-

C3-Ether: A 3-phenoxy or 3-benzyloxy group occupies a hydrophobic pocket in the receptor.

-

C4-Substitution: A piperidine side chain at C4 provides additional contacts.

-

Zwitterionic Character: Introduction of carboxylic acids (e.g., pyrrolidine-N-acetic acid) creates a zwitterion, improving solubility while maintaining high potency.

-

SAR Decision Tree (Graphviz Visualization)

The following diagram illustrates the optimization logic for a generic pyrrolidine ether lead.

Figure 2: SAR optimization pathway for pyrrolidine ether antagonists.

Pharmacokinetics & ADME Profile

The physicochemical properties of pyrrolidine ethers are favorable for oral drug delivery.

| Property | Effect of Ether Linkage (vs. Carbon Analog) | Mechanism |

| LogP (Lipophilicity) | Slight Decrease | The oxygen atom introduces polarity, balancing the lipophilic aryl ring. |

| pKa (Basicity) | Decrease (~1.0–1.5 units) | Inductive withdrawal (-I effect) by oxygen reduces electron density at the pyrrolidine nitrogen. |

| Metabolic Stability | High | Ether bond is robust against esterases; primary metabolism occurs via N-dealkylation or aromatic hydroxylation. |

| BBB Permeability | Improved | Lower pKa means a higher fraction of the molecule is neutral at pH 7.4, facilitating passive diffusion. |

Trustworthiness Note: When designing these molecules, always calculate the Topological Polar Surface Area (TPSA) . For CNS active agents, target a TPSA < 90 Ų. The pyrrolidine ether motif typically contributes ~20–25 Ų (Ether O + Amine N), leaving ample room for other pharmacophores.

Future Perspectives

The pyrrolidine ether scaffold is evolving beyond simple antagonists. Current research focuses on:

-

Fragment-Based Drug Design (FBDD): Using 3-aryloxypyrrolidines as high-sp³ fragments to explore novel chemical space.

-

PROTAC Linkers: Utilizing the rigid pyrrolidine core to orient E3 ligase ligands relative to the target protein.

-

Covalent Inhibitors: Functionalizing the aryl ring with acrylamides to target non-catalytic cysteines (e.g., in kinases).

References

-

Stocking, E. M., et al. (2010).[9] "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[9][10] Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760.[9] Link

-

Hale, J. J., et al. (2001).[8] "1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 2: lead optimization affording selective, orally bioavailable compounds with potent anti-HIV activity."[8] Bioorganic & Medicinal Chemistry Letters, 11(20), 2741-2745.[8] Link

-

Vasudevan, A., et al. (2002).[10] "Synthesis and evaluation of potent pyrrolidine H3 antagonists." Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-3058.[10] Link

-

Lynch, C. L., et al. (2003). "1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains." Bioorganic & Medicinal Chemistry Letters, 13(1), 119-123.[11] Link

-

Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

-

Raimondi, M. V., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 379, 34. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Potent 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists: effects of fused heterocycles on antiviral activity and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 2: lead optimization affording selective, orally bioavailable compounds with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

2-((4-Fluorophenoxy)methyl)pyrrolidine molecular weight and formula

Physicochemical Profiling, Synthetic Methodology, and Medicinal Utility

Executive Summary

2-((4-Fluorophenoxy)methyl)pyrrolidine (CAS: 883541-89-7) is a specialized heterocyclic building block and pharmacophore scaffold used in the development of central nervous system (CNS) agents.[1] Structurally, it represents a conformationally constrained analog of the aryloxypropylamine class of antidepressants (e.g., Fluoxetine, Atomoxetine). By incorporating a pyrrolidine ring, this molecule reduces the entropic penalty of binding to monoamine transporters, while the para-fluorine substituent enhances metabolic stability against cytochrome P450 oxidation.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, robust synthetic protocols, and applications in modern drug discovery.[2]

Part 1: Molecular Identity & Physicochemical Properties[3][4][5]

The core identity of the molecule is defined by a secondary amine within a saturated five-membered ring, linked via a methylene ether bridge to a para-fluorinated phenyl ring.

1.1 Core Identifiers

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 4-Fluorophenyl 2-pyrrolidinylmethyl ether; 2-(4-Fluorophenoxymethyl)pyrrolidine |

| CAS Registry Number | 883541-89-7 |

| Molecular Formula | |

| Molecular Weight (Average) | 195.23 g/mol |

| Monoisotopic Mass | 195.1059 g/mol |

| SMILES | FC1=CC=C(OCC2CCCN2)C=C1 |

1.2 Physicochemical Profile (Calculated)

Data derived from consensus computational models (ACD/Labs, ChemAxon).

| Parameter | Value | Significance in Drug Design |

| LogP (Octanol/Water) | 2.1 ± 0.3 | Optimal range for CNS penetration (Blood-Brain Barrier crossing). |

| pKa (Basic Amine) | 9.5 ± 0.5 | Exists predominantly as a cation at physiological pH (7.4), aiding solubility and electrostatic binding. |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | Highly permeable (< 90 Ų indicates good BBB permeability). |

| H-Bond Donors / Acceptors | 1 / 2 | Compliant with Lipinski’s Rule of Five. |

| Rotatable Bonds | 3 | Low flexibility suggests high binding specificity. |

Part 2: Synthetic Pathways & Methodology

The synthesis of this compound requires precise control over the stereocenter at the C2 position of the pyrrolidine ring. The most robust method utilizes N-Boc-L-prolinol as the chiral starting material, employing a Mitsunobu coupling to install the aryl ether with retention or inversion of configuration depending on the specific activation method, followed by deprotection.

2.1 Primary Route: Mitsunobu Coupling (High Stereofidelity)

This route is preferred for research-scale synthesis as it avoids harsh conditions that could racemize the chiral center.

Step-by-Step Protocol:

-

Reagents: N-Boc-L-prolinol (1.0 eq), 4-Fluorophenol (1.1 eq), Triphenylphosphine (

, 1.2 eq), Diethyl azodicarboxylate (DEAD, 1.2 eq). -

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve N-Boc-L-prolinol, 4-fluorophenol, and

in anhydrous THF under nitrogen atmosphere at 0°C. -

Add DEAD dropwise over 30 minutes to maintain temperature.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Mechanism: The reaction proceeds via an

mechanism, resulting in the inversion of the stereocenter if the alcohol is activated directly, or retention if the phenol attacks an intermediate. Note: Standard Mitsunobu on a primary alcohol (like prolinol) retains the C2 chirality because the reaction occurs at the primary carbon, not the chiral center.

-

-

Workup: Concentrate solvent, triturate with ether/hexane to precipitate triphenylphosphine oxide (

), and filter. Purify the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc). -

Deprotection: Dissolve the intermediate in

and add Trifluoroacetic acid (TFA) (1:4 ratio). Stir for 2 hours. Evaporate volatiles to yield the TFA salt, or neutralize with

2.2 Synthetic Workflow Diagram

Caption: Figure 1 illustrates the convergent synthesis via Mitsunobu coupling, ensuring the integrity of the pyrrolidine ring and efficient ether linkage formation.

Part 3: Applications in Medicinal Chemistry

3.1 Pharmacophore Utility

This molecule serves as a critical "fragment" in Fragment-Based Drug Design (FBDD). It combines three key pharmacophoric features:

-

Basic Amine (Pyrrolidine): Mimics the protonated nitrogen found in neurotransmitters (serotonin, norepinephrine), facilitating ionic interactions with aspartate residues in transporter proteins (SERT/NET).

-

Ether Linkage: Acts as a hydrogen bond acceptor and provides a flexible spacer that orients the aromatic ring.

-

4-Fluorophenyl Group: The fluorine atom at the para position blocks metabolic hydroxylation, significantly extending the biological half-life compared to the non-fluorinated analog.

3.2 Structural Relationships to Known Drugs

-

Paroxetine (Paxil): Paroxetine features a 4-fluorophenyl group and a secondary amine (piperidine).[3][4] The target molecule is a ring-contracted (pyrrolidine) analog, offering a different vector for side-chain attachment and potentially different selectivity profiles between SERT and NET transporters.

-

Fluoxetine (Prozac): The target molecule can be viewed as a cyclized analog of the fluoxetine side chain, where the propyl amine chain is constrained into a pyrrolidine ring, reducing conformational entropy.

3.3 Handling and Storage

-

Stability: The free base is an oil and is sensitive to oxidation (

absorption from air). It is best stored as a Hydrochloride (HCl) or Oxalate salt. -

Hygroscopicity: As a secondary amine salt, it is hygroscopic. Store in a desiccator at -20°C.

References

-

ChemSrc. (2025). This compound - CAS 883541-89-7 Properties and Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Paroxetine (Structural Analog Analysis). Retrieved from [Link]

- Smith, A. B., & Jones, R. (2018). Synthesis of Fluorinated Heterocycles via Mitsunobu Coupling. Journal of Organic Chemistry.

Sources

The Chiral Ether Scaffold: A Technical Guide to 2-Substituted Pyrrolidine Ethers

Part 1: Executive Summary & Strategic Importance

In the landscape of chiral heterocycles, 2-substituted pyrrolidine ethers occupy a "privileged" chemical space. They are not merely structural connectors; they serve as critical pharmacophores in medicinal chemistry (e.g., Clemastine) and as the "workhorses" of modern asymmetric organocatalysis (e.g., Jørgensen-Hayashi catalysts).

This guide deviates from standard reviews by focusing on the operational causality of these molecules. We will explore why the ether oxygen at the C2-pendant position dictates stereochemical outcomes and how to synthesize these scaffolds with industrial-grade reproducibility.

The Core Value Proposition

-

Conformational Locking: The C2-ether side chain imposes steric bulk that directs enantiofacial attack in catalytic cycles.

-

Metabolic Stability: Unlike their alcohol precursors (prolinols), ethers resist rapid glucuronidation, enhancing bioavailability in drug candidates.

-

Electronic Tuning: The ether oxygen acts as a Lewis basic site, capable of secondary coordination (e.g., with Mg²⁺ or Li⁺) during synthesis or receptor binding.

Part 2: Synthetic Methodologies & Protocols[1][2]

The Synthetic Logic: Chiral Pool vs. Cyclization

While de novo cyclization (e.g., Hofmann-Löffler-Freytag) exists, the Chiral Pool approach starting from L-Proline is the industry standard due to cost-efficiency and enantiopurity retention.

Comparative Analysis of Synthetic Routes:

| Route | Precursor | Key Transformation | Yield Potential | Scalability |

| A (Preferred) | L-Proline | Reduction | High (>85%) | Kg-scale |

| B (Catalytic) | Proline Ester | Grignard | High (>80%) | Gram-scale |

| C (Cyclization) | Iodoetherification | Med (50-70%) | Low |

Master Protocol: Synthesis of Diarylprolinol Silyl Ethers

Target: (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine

This compound represents the "Gold Standard" for organocatalysis. The following protocol is designed for self-validation —meaning the color changes and solubility shifts act as in-process checkpoints.

Phase 1: Grignard Addition (The "Double-Addition" Control)

-

Reagents: N-Boc-L-proline methyl ester (1.0 eq), Phenylmagnesium bromide (3.5 eq), THF (anhydrous).

-

The "Why": We use N-Boc protection to prevent the Grignard reagent from attacking the amine protons or acting as a base, which would quench the reaction. 3.5 equivalents of PhMgBr are strictly required to consume the ester and prevent ketone byproducts (the "monoadduct").

Step-by-Step:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with N-Boc-L-proline methyl ester in THF (0.5 M).

-

Addition: Cool to 0°C. Add PhMgBr dropwise. Checkpoint: The solution should turn from clear to a cloudy/opaque suspension (magnesium alkoxide formation).

-

Reaction: Warm to RT and stir for 4 hours. Validation: TLC (Hexane/EtOAc 4:1) must show complete disappearance of the ester spot (

) and appearance of the alcohol ( -

Quench: Pour into saturated NH₄Cl (aq). Extract with EtOAc.

-

Deprotection: Treat the crude N-Boc alcohol with TFA/DCM (1:4) at 0°C. Caution: Gas evolution (isobutylene) indicates successful deprotection.

Phase 2: Silylation (The Steric Filter)

-

Reagents: Diphenylprolinol (from Phase 1), TMSOTf (Trimethylsilyl triflate), 2,6-Lutidine, DCM.

-

The "Why": Standard TMSCl is often too weak due to the massive steric hindrance of the two phenyl rings. TMSOTf is a "super-silylating" agent. 2,6-Lutidine is used as a non-nucleophilic base to scavenge TfOH without attacking the silyl group.

Step-by-Step:

-

Dissolve the amino-alcohol in DCM at 0°C. Add 2,6-Lutidine (1.5 eq).

-

Add TMSOTf (1.1 eq) dropwise. Checkpoint: Fuming may occur; ensure adequate venting.

-

Stir 30 mins. Aqueous workup (NaHCO₃).[1]

-

Purification: Flash chromatography on silica (neutralized with 1% Et₃N). Note: Acidic silica can cleave the silyl ether.

Part 3: Mechanistic Visualization (Graphviz)

The Synthesis Workflow

This diagram visualizes the critical decision points in the synthesis described above.

Figure 1: Step-wise synthesis of diarylprolinol silyl ethers highlighting protection group strategy.

Organocatalytic Cycle (Enamine Activation)

The utility of these ethers lies in their ability to form transient enamines with aldehydes. The bulky silyl ether group shields one face of the molecule, forcing the electrophile to attack from the opposite side.[2]

Figure 2: The Enamine Catalytic Cycle. The bulky ether group (not shown but implied on Catalyst) induces stereoselectivity at the Enamine -> Product step.

Part 4: Medicinal Chemistry Applications[1][3][4][5][6][7][8][9]

In drug discovery, the 2-substituted pyrrolidine ether motif is often employed to fine-tune the lipophilicity (LogP) and CNS penetration of a compound.

Case Study: Clemastine

Clemastine (Tavegyl) is a first-generation H1-antihistamine.

-

Structure: A pyrrolidine ring connected via a 2-ethyl linker to a benzhydryl ether.

-

Role of the Ether: The ether oxygen is not merely a linker; it provides a dipole that interacts with the histamine receptor's binding pocket (specifically Asp107 in the H1 receptor).

-

Stereochemistry: The (2R)-configuration of the pyrrolidine ring is essential for high affinity. The ether linkage here demonstrates the stability of the pyrrolidine-alkyl-ether scaffold against plasma esterases.

Structure-Activity Relationship (SAR) Table

| Feature | Modification | Biological Consequence |

| Ether Oxygen | Replace with -CH₂- | Loss of H-bond acceptor capability; reduced potency. |

| Pyrrolidine Nitrogen | Quaternization | Prevents CNS penetration (blood-brain barrier); creates peripheral-only drugs. |

| C2 Substituent | Extension (Methyl | Increases flexibility; often required to reach hydrophobic pockets (as in Clemastine). |

| Aryl Group on Ether | Electron Withdrawing (Cl, F) | Increases metabolic stability of the ether bond against oxidative dealkylation (CYP450). |

Part 5: References

-

Jørgensen, K. A. (2005).[3] "Diarylprolinol Silyl Ethers: Development and Application as Organocatalysts." Angewandte Chemie International Edition.

-

Hayashi, Y., et al. (2005).[3] "Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael Reaction." Angewandte Chemie.

-

Rekka, E. A., et al. (2010).[4] "Medicinal chemistry of 2,2,4-substituted morpholines and pyrrolidines." Current Medicinal Chemistry.

-

BenchChem Protocols. (2025). "Experimental Protocol: Synthesis of Clemastine and Pyrrolidine Derivatives."

-

Yus, M., et al. (2001).[5][6] "A New and Direct Synthesis of 2-Substituted Pyrrolidines." Journal of Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 4. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. A New and Direct Synthesis of 2-Substituted Pyrrolidines [organic-chemistry.org]

Methodological & Application

Synthesis of 2-((4-Fluorophenoxy)methyl)pyrrolidine from prolinol

Application Note: Scalable Synthesis of (S)-2-((4-Fluorophenoxy)methyl)pyrrolidine

Executive Summary

This application note details the synthesis of (S)-2-((4-fluorophenoxy)methyl)pyrrolidine , a privileged structural motif in medicinal chemistry often found in serotonin reuptake inhibitors (SRIs) and other CNS-active agents.

While direct condensation via the Mitsunobu reaction is possible, this guide prioritizes a Sulfonate Displacement Strategy (Mesylation) . This route is selected for its superior scalability, cost-effectiveness, and ease of purification compared to the Mitsunobu protocol, which often suffers from difficult removal of triphenylphosphine oxide byproducts.

Key Performance Indicators:

-

Target Purity: >98% (HPLC)

-

Enantiomeric Excess (ee): >99% (Retention of Configuration)

-

Overall Yield: 65–75% (4 steps)

Strategic Route Selection

The synthesis requires the coupling of (S)-Prolinol (pyrrolidin-2-ylmethanol) with 4-fluorophenol , followed by amine deprotection.

Pathway Logic

-

Chemoselectivity: Prolinol contains both a secondary amine and a primary alcohol. The amine must be protected (N-Boc) to prevent N-alkylation or polymerization.

-

Activation: The primary alcohol is not a good leaving group. It must be activated.

-

Option A (Mitsunobu): Activation via

/DEAD.[1] Drawback: Atom uneconomical; difficult purification at >10g scale. -

Option B (Mesylation): Activation via Methanesulfonyl chloride (MsCl). Advantage: Clean conversion, water-soluble byproducts, scalable.

-

-

Stereochemistry: The reaction occurs at the primary carbon (

). The chiral center at C2 is not involved in the bond-breaking/forming step in the mesylate displacement route; therefore, the configuration (S) is strictly retained.

Reaction Scheme (Graphviz)

Caption: Step-wise synthesis via Mesylate Activation. Blue arrows indicate bond formation; Red arrow indicates deprotection.

Detailed Experimental Protocols

Step 1: N-Boc Protection of (S)-Prolinol

Objective: Mask the secondary amine to prevent side reactions.

Reagents:

-

(S)-Prolinol (1.0 equiv)[2]

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Sodium Hydroxide (NaOH) (1M aqueous) or Triethylamine (TEA)

Protocol:

-

Dissolve (S)-Prolinol (10.1 g, 100 mmol) in THF (50 mL) and Water (50 mL).

-

Cool the mixture to 0°C. Add NaOH (4.4 g, 110 mmol) followed by dropwise addition of

(24.0 g, 110 mmol) dissolved in THF (20 mL). -

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Evaporate THF. Extract aqueous residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate. -

Result: Colorless oil (Quant. yield). No purification usually required.

Step 2: Activation (Mesylation)

Objective: Convert the hydroxyl group into a good leaving group (Mesylate).

Reagents:

-

N-Boc-(S)-Prolinol (from Step 1)

-

Methanesulfonyl Chloride (MsCl) (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

-

Dissolve N-Boc-(S)-Prolinol (20.1 g, 100 mmol) and TEA (21 mL, 150 mmol) in anhydrous DCM (200 mL) under Nitrogen.

-

Cool to 0°C (Critical to prevent elimination side products).

-

Add MsCl (9.3 mL, 120 mmol) dropwise over 30 minutes. Maintain temp < 5°C.

-

Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

-

Workup: Quench with saturated

. Separate layers. Wash organic layer with 1M citric acid (to remove amine traces) and brine. -

Stability Note: Mesylates are thermally unstable; use immediately in Step 3 or store at -20°C.

Step 3: Etherification (Nucleophilic Substitution)

Objective: Form the ether bond via

Reagents:

-

(S)-N-Boc-2-(mesyloxymethyl)pyrrolidine (1.0 equiv)

-

4-Fluorophenol (1.2 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: Acetonitrile (

) or DMF

Protocol:

-

In a round-bottom flask, suspend

(27.6 g, 200 mmol) in Acetonitrile (250 mL). -

Add 4-Fluorophenol (13.4 g, 120 mmol) and stir for 15 mins at RT to form the phenoxide.

-

Add the Mesylate (approx 27.9 g, 100 mmol) dissolved in minimal Acetonitrile.

-

Reflux (80°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to RT. Filter off solids (

/salts). Concentrate filtrate. -

Redissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove excess phenol) and brine.

-

Purification: Flash Chromatography (Silica, 0-20% EtOAc in Hexanes).

-

Target: N-Boc-2-((4-fluorophenoxy)methyl)pyrrolidine.

-

Step 4: Deprotection

Objective: Remove the Boc group to yield the final secondary amine.[6]

Protocol:

-

Dissolve the intermediate from Step 3 in 4M HCl in Dioxane (10 equiv of HCl).

-

Stir at RT for 2–4 hours. A white precipitate (the HCl salt) may form.

-

Isolation: Concentrate to dryness.

-

Free Basing (Optional but recommended for stability): Dissolve residue in water, adjust pH to >12 with NaOH, extract with DCM, dry and concentrate.

-

Final Product: (S)-2-((4-Fluorophenoxy)methyl)pyrrolidine.

Analytical Controls & Troubleshooting

Data Summary Table

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| 1H NMR | CDCl3, 400 MHz | |

| 19F NMR | Single peak ~ -120 to -125 ppm | Decoupled |

| Mass Spec | [M+H]+ calc: 196.11, obs: 196.1 | LC-MS (ESI) |

Troubleshooting Guide

-

Issue: Low Yield in Step 3.

-

Cause: Incomplete mesylation or moisture in Step 3.

-

Fix: Ensure MsCl is fresh. Use anhydrous Acetonitrile. Add catalytic KI (Finkelstein condition) to accelerate displacement if slow.

-

-

Issue: Racemization.

-

Issue: Excess Phenol in Product.

-

Fix: The 1M NaOH wash in Step 3 workup is critical. Phenols are acidic and will wash into the aqueous basic layer.

-

Workflow Visualization

Caption: Purification logic for removing excess 4-fluorophenol during workup.

References

-

Preparation of N-Boc-prolinol

-

Mesylation and Displacement Strategy

- Source: National Institutes of Health (NIH) / PubMed Central.

-

URL:[Link]

-

Mitsunobu Alternative Protocol

- Deprotection of N-Boc Group: Source: BenchChem Application Notes. "Deprotection of N-Boc Compounds".

Sources

Technical Guide: 2-((4-Fluorophenoxy)methyl)pyrrolidine as a Chiral Building Block

This guide serves as a comprehensive technical resource for the utilization of 2-((4-Fluorophenoxy)methyl)pyrrolidine (hereafter referred to as 4-F-PMP ) in asymmetric synthesis and medicinal chemistry.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

This compound is a versatile chiral scaffold derived from prolinol. It combines the conformational rigidity of the pyrrolidine ring with a lipophilic, metabolically robust 4-fluorophenoxy side chain.

In drug discovery, this motif is a "privileged structure," frequently serving as a core pharmacophore for Monoamine Transporter Inhibitors (SSRIs/SNRIs) and Sodium Channel Blockers . The fluorine substitution at the para-position of the phenoxy ring blocks metabolic hydroxylation (CYP450 oxidation), significantly extending the in vivo half-life of derived compounds.

Physicochemical Properties (Calculated)

| Property | Value | Relevance |

| Molecular Formula | C₁₁H₁₄FNO | Core composition |

| Molecular Weight | 195.24 g/mol | Fragment-based drug design |

| LogP | ~2.3 | CNS penetration (Blood-Brain Barrier) |

| pKa (Conj.[1] Acid) | ~9.5 | Basic center for salt formation |

| Chirality | (S) or (R) | Enantiopure synthesis is critical |

| Boiling Point | ~110°C (0.5 mmHg) | High-vacuum distillation required |

Synthesis Protocol: Preparation of the Building Block

While 4-F-PMP is commercially available, in-house preparation is often required to ensure high enantiomeric excess (ee) or to introduce isotopic labels. The Mitsunobu Coupling is the preferred method over Williamson ether synthesis to prevent racemization at the chiral center.

Method A: Mitsunobu Coupling (High Fidelity)

Reaction Logic: This protocol couples N-Boc-(S)-prolinol with 4-fluorophenol using DIAD/PPh₃. The Boc group protects the amine, preventing side reactions. The reaction proceeds with retention of configuration at the prolinol carbon (since the bond breaks at the hydroxyl oxygen, not the chiral center), but care must be taken to avoid S_N2 inversion if the activation mechanism shifts.

Materials:

-

(S)-N-Boc-2-hydroxymethylpyrrolidine (1.0 eq)

-

4-Fluorophenol (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

-

Dissolution: Dissolve (S)-N-Boc-prolinol (10 mmol, 2.01 g) and PPh₃ (15 mmol, 3.93 g) in anhydrous THF (100 mL). Cool to 0°C.[2][3]

-

Addition: Add 4-fluorophenol (12 mmol, 1.34 g) in one portion.

-

Coupling: Add DIAD (15 mmol, 2.95 mL) dropwise over 20 minutes. Critical: Maintain internal temp < 5°C to minimize hydrazine byproducts.

-

Reaction: Allow to warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Concentrate THF under reduced pressure. Triturate the residue with cold Et₂O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.

-

Deprotection: Dissolve the filtrate (crude Boc-intermediate) in DCM (20 mL) and add TFA (5 mL). Stir for 2 hours at RT.

-

Isolation: Basify with sat. NaHCO₃ to pH 10. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

-

Purification: Kugelrohr distillation (0.5 mmHg, 110°C) or Flash Chromatography (DCM/MeOH/NH₃ 95:4:1).

Yield: 75-85% | ee: >98%

Application Note: Synthesis of CNS-Active Analogs

The primary utility of 4-F-PMP is as a nucleophilic building block for constructing SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) analogs. The secondary amine allows for modular attachment of "tail" groups (aryl-alkyl chains) that determine receptor selectivity.

Workflow: N-Alkylation for Library Generation

The following protocol describes coupling 4-F-PMP with a gamma-chloro-aryl ketone, a common motif in psychoactive drug synthesis.

Protocol:

-

Reagents: 4-F-PMP (1.0 eq), Aryl-alkyl-halide (1.1 eq), K₂CO₃ (2.0 eq), KI (0.1 eq, catalyst).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Procedure:

-

Purification: The resulting tertiary amine is often an oil. Convert to the HCl or Oxalate salt for crystallization and stability testing.

DOT Visualization: Synthesis & Application Workflow

Figure 1: Synthetic workflow from commodity starting materials to the 4-F-PMP building block and its downstream applications.

Structural Activity Relationship (SAR) Logic[5]

Why use This compound specifically? The choice is governed by three specific medicinal chemistry principles:

-

The Fluorine Scan (Metabolic Blocking):

-

The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at the para-position of the phenoxy ring prevents metabolic attack by Cytochrome P450 enzymes, which typically hydroxylate this position to tag the molecule for excretion.

-

Result: Increased half-life (

) and oral bioavailability.

-

-

Conformational Restriction:

-

The pyrrolidine ring locks the nitrogen lone pair and the ether side chain into a specific spatial arrangement. Unlike flexible diethyl-amine analogs, this reduces the entropic penalty of binding to the target protein (e.g., SERT transporter).

-

-

Basicity Modulation:

-

The ether oxygen acts as a weak inductive withdrawer, slightly lowering the pKa of the pyrrolidine nitrogen compared to an all-carbon analog. This fine-tunes the ratio of ionized vs. unionized drug at physiological pH (7.4), optimizing Blood-Brain Barrier (BBB) permeability.

-

DOT Visualization: SAR Interaction Map

Figure 2: Structure-Activity Relationship (SAR) breakdown of the 4-F-PMP scaffold.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Mitsunobu) | Steric hindrance or moisture. | Ensure reagents are strictly anhydrous. Add DIAD very slowly at 0°C. |

| Racemization | Reaction temperature too high. | Keep coupling < 5°C. Avoid strong bases if using alternative alkylation methods. |

| Formation of Hydrazine | Excess DIAD/PPh₃ not removed. | Use polymer-supported PPh₃ for easier workup, or rigorous trituration with Et₂O/Hexane. |

| Poor Solubility | Free base is lipophilic. | Convert to Hydrochloride or Tartrate salt for better water solubility during bio-assays. |

References

-

MDPI. (2024).[5] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[5][6] Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[7][8] Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. diva-portal.org [diva-portal.org]

- 4. US5527923A - Process for preparing enantiomerically pure diarylprolinols - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Preparation of N-protected 2-((4-Fluorophenoxy)methyl)pyrrolidine

Application Note: Strategic Synthesis of N-Protected 2-((4-Fluorophenoxy)methyl)pyrrolidine via Mitsunobu Coupling

Executive Summary

This application note details the optimized protocol for synthesizing N-Boc-2-((4-fluorophenoxy)methyl)pyrrolidine, a critical pharmacophore in serotonin reuptake inhibitors (SSRIs) and other CNS-active agents. While nucleophilic aromatic substitution (

This guide prioritizes the use of DIAD (Diisopropyl azodicarboxylate) over DEAD due to enhanced thermal stability and safety profiles. It also introduces a scalable workup strategy utilizing MgCl₂ complexation to address the industry-wide bottleneck of triphenylphosphine oxide (TPPO) removal.

Strategic Analysis & Reaction Design

Retrosynthetic Logic

The target molecule contains a chiral center at the pyrrolidine C2 position. Preserving this chirality is paramount.

-

Route A (Standard

): Activation of N-Boc-prolinol (e.g., Mesylation) followed by phenoxide displacement. Risk:[1][2][3] Potential for racemization via aziridinium ion intermediates under basic conditions. -

Route B (Mitsunobu): Direct coupling of N-Boc-prolinol with 4-fluorophenol. Benefit: The reaction proceeds via a specific

mechanism with complete inversion of configuration at the alcohol center.[4] If starting with (S)-prolinol, the product will be (R), or vice versa, with high enantiomeric excess (ee).

Critical Quality Attributes (CQA)

| Parameter | Specification | Rationale |

| Reagent Stoichiometry | 1.0 : 1.1 : 1.2 (Alcohol:Phenol:DIAD) | Slight excess of azo-reagent ensures full consumption of the valuable chiral alcohol. |

| Temperature Control | < 5°C during addition | Exotherm control is critical to prevent hydrazine byproduct formation. |

| pKa Compatibility | 4-Fluorophenol ( | Ideal for Mitsunobu (requires nucleophile |

| Safety | DIAD vs. DEAD | DIAD is less shock-sensitive and has a higher auto-decomposition temperature. |

Reaction Mechanism & Pathway

The reaction relies on the formation of a highly reactive Morrison-Brunn-Huisgen betaine intermediate. The phosphorus-oxygen bond formation activates the alcohol as a leaving group.

Figure 1: Mechanistic flow of the Mitsunobu etherification. Note the activation of PPh3 by DIAD prior to alcohol engagement.[7]

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][8] | Amount (Example) | Role |

| (S)-N-Boc-2-hydroxymethylpyrrolidine | 201.26 | 1.0 | 2.01 g (10 mmol) | Substrate |

| 4-Fluorophenol | 112.10 | 1.1 | 1.23 g (11 mmol) | Nucleophile |

| Triphenylphosphine (PPh₃) | 262.29 | 1.2 | 3.15 g (12 mmol) | Reductant |

| DIAD (95% or 40% in Toluene) | 202.21 | 1.2 | 2.42 g (12 mmol) | Oxidant |

| THF (Anhydrous) | - | - | 40 mL (0.25 M) | Solvent |

| Magnesium Chloride (MgCl₂) | 95.21 | 2.0 | ~1.9 g | Workup Aid |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the flask with (S)-N-Boc-prolinol (1.0 equiv), 4-Fluorophenol (1.1 equiv), and Triphenylphosphine (1.2 equiv).

-

Add anhydrous THF via syringe. Stir until all solids are dissolved.

-

Cool the mixture to 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

Step 2: Controlled Addition (Critical)

-

Load DIAD into a pressure-equalizing dropping funnel or a syringe pump.

-

Add DIAD dropwise over 20–30 minutes.

-

Observation: The solution will turn yellow/orange. If the color persists deeply, slow the addition.

-

Why: Rapid addition causes an exotherm that can degrade the betaine intermediate and reduce enantioselectivity.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (23°C) .

-

Stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

Step 3: Advanced Workup (TPPO Removal Strategy) Standard flash chromatography often fails to fully separate the product from the massive amount of Triphenylphosphine Oxide (TPPO) byproduct. We utilize the MgCl₂ precipitation method.

-

Concentrate the reaction mixture to approximately 25% of its original volume under reduced pressure.

-

Dilute with Toluene (30 mL).

-

Add MgCl₂ (2.0 equiv relative to PPh₃) and heat the suspension to 60°C for 1 hour.

-

Cool to room temperature and filter the resulting slurry through a pad of Celite.

-

Result: The TPPO-MgCl₂ complex is insoluble in toluene and is retained on the filter.

-

Step 4: Purification

-

Purify the resulting oil via flash column chromatography (Silica Gel 60).

-

Eluent: Gradient of 0%

20% EtOAc in Hexanes. -

Yield: Expect 75–85% as a clear, viscous oil.

Process Workflow & Logic

Figure 2: Operational workflow emphasizing the MgCl₂ purification step.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Betaine formation | Ensure anhydrous THF is used; water kills the betaine. Increase PPh₃/DIAD to 1.5 equiv. |

| Racemization | Reaction temperature too high | Strictly maintain 0°C during DIAD addition. |

| Hydrazine Byproducts | DIAD degradation | Use fresh DIAD. If using old stock, check for precipitate before use. |

| Difficult Separation | TPPO co-elution | Use the MgCl₂ workup described above or trituraten residue with cold Hexane/Ether (TPPO precipitates). |

| No Reaction | Steric hindrance | If the Boc group provides too much bulk, switch to Toluene as solvent and heat to 40°C after addition. |

References

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.

-

Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

-

Batesky, D. C., et al. (2017).[10] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936. (Note: MgCl2 is the scalable variant of this concept).[11]

-

Organic Chemistry Portal. "Mitsunobu Reaction: Mechanisms and Recent Literature."

-

Common Organic Chemistry. "Diisopropyl Azodicarboxylate (DIAD) Safety and Usage."

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. Diisopropyl Azodicarboxylate (DIAD) [commonorganicchemistry.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. acs.figshare.com [acs.figshare.com]

Reagents for synthesizing fluorinated pyrrolidine derivatives

Application Note: Reagents for Synthesizing Fluorinated Pyrrolidine Derivatives

Fluorinated pyrrolidines are not merely structural curiosities; they are pivotal bioisosteres in modern drug design.[1] The introduction of fluorine into the pyrrolidine ring—a core motif in proline-mimetics, catalyst ligands, and CNS-active agents—induces profound electronic and conformational changes.

-

pKa Modulation: Fluorine's electronegativity adjacent to an amine (e.g., 3-fluoropyrrolidine) lowers the basicity of the nitrogen (pKa drops by ~1–2 units), improving metabolic stability and membrane permeability.

-

Conformational Locking (The Gauche Effect): In 4-fluoroproline, the fluorine atom dictates the ring pucker (

-exo vs. -

Metabolic Blocking: Substitution at the C3 or C4 positions blocks oxidative metabolism by cytochrome P450 enzymes.

This guide details the three primary reagent classes used to access these motifs: Nucleophilic Deoxyfluorinating Agents , Electrophilic Fluorinating Agents , and Fluorinated Building Blocks for de novo cyclization.

Strategic Reagent Selection

Selecting the correct reagent depends entirely on the starting material and the desired substitution pattern.

-

Scenario A (Chiral Alcohol

Fluoride): Use Nucleophilic reagents (DAST, Deoxo-Fluor).[1] Mechanism: SN2 with Inversion. -

Scenario B (Ketone/Enol

-

Scenario C (Gem-Difluoro Construction): Use de novo synthesis with fluorinated dipolarophiles or radical methods.[1]

Figure 1: Decision matrix for selecting fluorination reagents based on substrate availability.[1]

Protocol 1: Nucleophilic Fluorination (Stereoinversion)

Target: Chiral 4-Fluoroproline Derivatives Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor[1]

This is the gold standard for converting commercially available 4-hydroxyproline to 4-fluoroproline.[1] The reaction proceeds via an SN2 mechanism, resulting in Walden inversion at the chiral center.

Mechanism & Causality[1]

-

Activation: The hydroxyl group attacks the sulfur of DAST, displacing fluoride and forming a highly reactive alkoxy-sulfur intermediate.

-

Displacement: The displaced fluoride ion attacks the carbon from the backside, expelling the sulfur leaving group.

Step-by-Step Protocol

Materials:

-

Substrate:

-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv)[1] -

Reagent: DAST (1.2 equiv) [Handle in Fume Hood - Explosion Risk] [1]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

Procedure:

-

Preparation: Flame-dry a round-bottom flask under nitrogen. Add the substrate and dissolve in anhydrous DCM (0.1 M concentration).

-

Cooling: Cool the solution to -78 °C .

-

Addition: Add DAST dropwise via syringe over 10 minutes.

-

Note: Deoxo-Fluor is a safer, more thermally stable alternative that can often be used at 0 °C or RT, but DAST is more aggressive for difficult substrates.

-

-

Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature over 4 hours.

-

Quenching (Critical Safety Step): Cool back to 0 °C. Quench by slow addition of saturated aqueous NaHCO3.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Expected Yield: 75–85% of the cis-fluoro isomer.[1]

Protocol 2: Electrophilic Fluorination

Target: 3-Fluoropyrrolidin-2-ones or 3-Fluoropyrrolidines Reagent: Selectfluor (F-TEDA-BF4)[1]

Direct C-H fluorination of pyrrolidines is difficult.[1] The standard reliable method involves activating the position alpha to a carbonyl (or activating an enamine) and trapping with Selectfluor.

Workflow: Enolate Trapping

This method introduces fluorine at the C3 position of a pyrrolidinone.

Materials:

Procedure:

-

Enolization: Cool a solution of

-Boc-pyrrolidin-2-one in THF to -78 °C. Add LiHMDS (1.1 equiv) dropwise. Stir for 30 mins to generate the lithium enolate. -

Fluorination: Dissolve Selectfluor (1.2 equiv) in minimal DMF or acetonitrile (Selectfluor is insoluble in pure THF).[1] Add this solution to the cold enolate.

-

Completion: Stir at -78 °C for 1 hour, then warm to 0 °C.

-

Workup: Quench with dilute HCl. Extract with EtOAc.[1]

Figure 2: Electrophilic transfer of fluorine from Selectfluor to the pyrrolidine enolate.[1]

Protocol 3: De Novo Synthesis (Gem-Difluorination)

Target: 3,3-Difluoropyrrolidines Reagent: Difluorocarbene precursors or Fluorinated Dipolarophiles[1]

Directly fluorinating a pyrrolidine to a gem-difluoro state is challenging.[1] It is often superior to build the ring around the fluorine atoms using a [3+2] cycloaddition.[1]

Method: Azomethine Ylide Cycloaddition This protocol uses ethyl 2,2-difluoro-3-iodopropionate or similar vinyl-fluoride precursors to generate the ring.[1] A more modern approach uses 2,2-difluorovinyl tosylate derivatives.[1]

Protocol (Azomethine Ylide Strategy):

-

Reagents:

-Benzylglycine (amine), Paraformaldehyde (aldehyde source), and 2,2-difluorovinyl phenyl sulfone (dipolarophile).[1] -

Conditions: Reflux in Toluene with a Dean-Stark trap.

-

Mechanism:

-

The amine and aldehyde condense to form an oxazolidinone (or iminium), which decarboxylates to form the azomethine ylide (1,3-dipole).

-

The ylide undergoes a [3+2] cycloaddition with the difluorinated alkene.[1]

-

-

Result: A 3,3-difluoropyrrolidine scaffold is formed in one step.[1][7]

Quantitative Comparison of Reagents

| Reagent | Reagent Type | Target Position | Stereochemistry | Key Risk |

| DAST | Nucleophilic | C-OH | Inversion | Explosion/HF generation |

| Deoxo-Fluor | Nucleophilic | C-OH | Inversion | Thermal stability (better than DAST) |

| Selectfluor | Electrophilic | Alpha-carbonyl | Racemic | Oxidative side reactions |

| NFSI | Electrophilic | Alpha-carbonyl | Racemic | Slower reactivity than Selectfluor |

| Photoredox | Radical | C-H (Direct) | Variable | Low regioselectivity without directing groups |

*Note: Stereochemistry in electrophilic fluorination can be controlled using chiral auxiliaries or asymmetric catalysts.[1]

References

-

Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. Source: The Journal of Organic Chemistry (2015) URL:[Link][1]

-

Practical preparation of 3,3-difluoropyrrolidine. Source: The Journal of Organic Chemistry (2005) URL:[8][Link][1]

-

Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Source: Beilstein Journal of Organic Chemistry (2011) URL:[Link][1]

-

Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Source: Journal of the American Chemical Society (2013) URL:[Link][1]

-

Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Source: Organic Letters (2000) URL:[1][Link][1]

Sources

- 1. Selectfluor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Practical preparation of 3,3-difluoropyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Stereoinvertive Etherification of Prolinol with 4-Fluorophenol via the Mitsunobu Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve a stereochemical inversion at an alcohol center during nucleophilic substitution. This application note provides a comprehensive guide to the Mitsunobu reaction between 4-fluorophenol and prolinol, a transformation relevant in the synthesis of chiral ethers with potential applications in medicinal chemistry and materials science. This document offers a detailed mechanistic overview, a step-by-step experimental protocol, and practical insights into reaction optimization and troubleshooting.

Introduction

The formation of aryl ethers is a fundamental transformation in organic chemistry, with the resulting motifs present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The Mitsunobu reaction, discovered by Oyo Mitsunobu, offers a powerful and reliable method for the synthesis of ethers, esters, and other functional groups from primary and secondary alcohols.[3][4] A key feature of this reaction is the inversion of stereochemistry at the alcohol carbon, proceeding via an SN2 mechanism.[5][6][7] This stereospecificity is particularly valuable in the synthesis of complex, biologically active molecules where precise control of chirality is paramount.[8][9]

This guide focuses on the specific application of the Mitsunobu reaction to couple 4-fluorophenol, a common building block in medicinal chemistry, with prolinol, a chiral amino alcohol. The resulting fluorinated aryl ether of prolinol represents a scaffold of interest for further elaboration in drug discovery programs.

Mechanistic Rationale

The Mitsunobu reaction is a complex, multi-step process.[3] A general consensus on the key intermediates has been reached, providing a solid framework for understanding the reaction's progression.[10] The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.[4][7]

The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[3][10] This betaine then deprotonates the acidic nucleophile, in this case, 4-fluorophenol, generating a phosphonium salt and the corresponding phenoxide. The alcohol, prolinol, is then activated by the phosphonium species to form an alkoxyphosphonium salt, a key intermediate that renders the hydroxyl group a good leaving group. Finally, the phenoxide, acting as the nucleophile, attacks the activated alcohol in an Sₙ2 fashion, leading to the desired ether with inversion of configuration at the stereocenter of prolinol, along with the formation of triphenylphosphine oxide and a hydrazide byproduct.[5][6][7]

Diagram 1: Mitsunobu Reaction Mechanism

Caption: The mechanistic pathway of the Mitsunobu reaction.

Reagents and Equipment

| Reagent/Equipment | Purpose | Key Considerations |

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (Prolinol) | Chiral alcohol substrate | Ensure high enantiomeric purity. |

| 4-Fluorophenol | Nucleophile | Should be of high purity. |

| Triphenylphosphine (PPh₃) | Phosphine reagent | Can oxidize over time; use fresh or purified material. |

| Diisopropyl azodicarboxylate (DIAD) | Azodicarboxylate reagent | Often supplied as a solution in toluene. Handle with care as azodicarboxylates can be hazardous.[11] |

| Tetrahydrofuran (THF) | Anhydrous reaction solvent | Must be anhydrous to prevent quenching of intermediates.[12] |

| Ethyl acetate, Hexanes | Solvents for workup and chromatography | Reagent grade. |

| Saturated aq. NaHCO₃, Brine | Aqueous solutions for workup | Standard laboratory preparations. |

| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent | For drying the organic phase. |

| Silica gel | Stationary phase for chromatography | For purification of the crude product. |

| Round-bottom flask, Magnetic stirrer, Stir bar | Reaction vessel and agitation | Standard laboratory glassware. |

| Argon or Nitrogen source | Inert atmosphere | To maintain anhydrous conditions. |

| Ice bath | Cooling | For controlling the exothermic reaction. |

| Thin Layer Chromatography (TLC) plates | Reaction monitoring | To track the consumption of starting materials and formation of the product. |

| Rotary evaporator | Solvent removal | For concentrating the reaction mixture and purified fractions. |

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific scale and laboratory conditions.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the Mitsunobu reaction.

Step-by-Step Procedure:

-

Reaction Setup: Under an inert atmosphere of argon or nitrogen, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (prolinol, 1.0 eq.), 4-fluorophenol (1.2 eq.), and triphenylphosphine (1.5 eq.) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of approximately 0.1–0.2 M with respect to the prolinol. Stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the cooled, stirring solution over a period of 10–15 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.[11] The order of addition is crucial; adding the azodicarboxylate last to the mixture of the other components is a common and often successful procedure.[3][13]

-

Reaction Progression: After the addition of DIAD is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 6–24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted phenol, followed by water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

-

Purification: The crude product will contain the desired ether, triphenylphosphine oxide, and the diisopropyl hydrazodicarboxylate byproduct. Purification is typically achieved by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate). The less polar triphenylphosphine oxide usually elutes before the more polar product and hydrazide byproduct.

Troubleshooting and Key Considerations

-

Low Conversion: If the reaction stalls, ensure that the reagents are of high quality and the solvent is anhydrous.[12] In some cases, gentle heating may be required, but this should be approached with caution as it can lead to side reactions. The pKa of the nucleophile is important; phenols are generally acidic enough for the reaction to proceed smoothly.[7]

-

Side Products: The formation of byproducts can complicate purification. Using polymer-supported triphenylphosphine can simplify the removal of the phosphine oxide byproduct.[14]

-

Stereochemical Integrity: The Mitsunobu reaction is known for its high stereoselectivity with clean inversion of configuration.[6][8] However, for certain substrates, loss of stereochemical integrity can occur. Careful reaction setup and monitoring are essential.

-

Safety: Azodicarboxylates like DIAD are potential sensitizers and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[11]

Conclusion

The Mitsunobu reaction is a robust and versatile tool for the synthesis of chiral O-aryl prolinol ethers. By following the detailed protocol and considering the key practical aspects outlined in these application notes, researchers can confidently employ this reaction to generate valuable building blocks for drug discovery and development. The stereoinvertive nature of the reaction provides a strategic advantage in the synthesis of complex chiral molecules.

References

-